molecular formula C8H16ClN B2552559 2-(Cyclobutylmethyl)azetidine hydrochloride CAS No. 2228376-45-0

2-(Cyclobutylmethyl)azetidine hydrochloride

Cat. No.: B2552559
CAS No.: 2228376-45-0
M. Wt: 161.67
InChI Key: YSAZWSRVNLSUHY-UHFFFAOYSA-N
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Description

2-(Cyclobutylmethyl)azetidine hydrochloride (CAS 1081513-97-4) is a high-value azetidine derivative offered as a key chemical building block for advanced pharmaceutical research and development. This compound features a molecular formula of C8H15N•HCl and a molecular weight of 125.21 . Azetidine rings are prominent pharmacophores in medicinal chemistry, serving as constrained analogs of natural amino acids and versatile scaffolds that can improve the physicochemical and metabolic properties of drug candidates . Specifically, azetidine and cyclobutane derivatives are actively investigated for their potential as Janus kinase (JAK) inhibitors , a therapeutic class targeted for the treatment of autoimmune diseases, inflammatory conditions such as rheumatoid arthritis and psoriasis, and various neoplasms . The structural motif of a cyclobutyl group linked to an azetidine ring makes this compound a critical intermediate for synthesizing and optimizing novel bioactive molecules in these areas. This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can utilize this chemical for lead optimization, structure-activity relationship (SAR) studies, and the synthesis of more complex target compounds.

Properties

IUPAC Name

2-(cyclobutylmethyl)azetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-2-7(3-1)6-8-4-5-9-8;/h7-9H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAZWSRVNLSUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC2CCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutylmethyl)azetidine hydrochloride typically involves the alkylation of azetidine with cyclobutylmethyl halides. One common method includes the use of 1-azabicyclo[1.1.0]butane (ABB) with organometal reagents in the presence of copper(II) triflate (Cu(OTf)2) as a catalyst. This reaction rapidly provides bis-functionalized azetidines .

Industrial Production Methods

the general approach involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Acid/Base-Mediated Ring Opening and Rearrangement

The strained azetidine ring undergoes acid- or base-facilitated reactions:

  • Acidic Conditions : Reacts with mCPBA (meta-chloroperbenzoic acid) to form oxaziridine derivatives via imine bond oxidation (Fig. 4B in ).

  • Silica Gel Exposure : Purification on mildly acidic silica gel leads to equilibrium between azetidine 40 and ring-opened isomer 41 (Fig. 4B in ).

  • Base-Driven Alkylation : Deprotonation with LiHMDS followed by alkylation at the α-position achieves 75–92% yields (dr 3:1 to 20:1) .

Cycloaddition Reactivity

The azetidine participates in [2+2] and [3+2] cycloadditions:

Reaction Type Partners Products Yield Reference
[3+2]-Cycloaddition Nitrile oxidesFused isoxazoline-azetidines (e.g., 76 , 77 )Up to 83%
[2+2]-Cycloaddition Ketenes/Isocyanates[2.2.0]-Bicyclic azetidines60–85%

Biological Activity and SAR

Modifications to the cyclobutylmethyl side chain significantly impact potency (Table 3 in ):

Compound R Group cAMP pEC₅₀ (EC₅₀, nM) Lipophilicity (clog P)
19 Cyclobutylmethyl6.74 ± 0.04 (182)4.20
32 Ethyl6.92 ± 0.11 (120)3.75
35 tert-Butyl6.50 ± 0.01 (316)4.80

Key findings:

  • Cyclobutylmethyl Substitution : Balances potency (EC₅₀ = 182 nM) and lipophilicity (clog P = 4.20), critical for blood-brain barrier penetration .

  • Steric Tolerance : Bulkier substituents (e.g., tert-butyl) reduce activity, while linear chains (e.g., ethyl) enhance potency but increase lipophilicity .

Radical Strain-Release Functionalization

Under photocatalytic conditions (Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, blue LED), azetidines undergo radical addition with sulfonyl imines, yielding densely functionalized derivatives (e.g., 36 , 38 ) in 66–84% yield (Fig. 4 in ).

Hydrolysis and Stability

  • Acid-Catalyzed Hydrolysis : Cleaves the azetidine ring to β-amino acids (e.g., 26a , 26b ) as single diastereomers (Scheme 19 in ).

  • Stability in CDCl₃ : Deuterated chloroform induces isomerization from 2-azetine (42 ) to azetidine (43 ) over 24 hours (Fig. 4B in ).

Scientific Research Applications

Pharmaceutical Research Applications

  • Drug Development :
    • 2-(Cyclobutylmethyl)azetidine hydrochloride serves as a reference compound in drug development, particularly in the synthesis of new pharmaceutical agents. It is studied for its potential as an intermediate in the preparation of various therapeutic compounds.
    • Case Study : Research has indicated that derivatives of azetidine compounds exhibit promising activity as Janus kinase (JAK) inhibitors, which are relevant in treating autoimmune diseases and cancers .
  • Biological Activity :
    • The compound is under investigation for its antimicrobial and antiviral properties. Initial studies suggest that it may inhibit bacterial growth effectively, with potential applications in treating infections caused by resistant strains .
    • Case Study : In vitro studies have shown that related azetidine derivatives can exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating a potential for therapeutic use .

Organic Synthesis Applications

  • Building Block for Complex Molecules :
    • This compound is utilized as a precursor in organic synthesis, particularly for creating complex heterocyclic compounds. Its unique structure allows chemists to explore diverse synthetic pathways .
    • Data Table : Comparison of related azetidine derivatives used in organic synthesis.
Compound NameStructure TypeUnique Features
Methyl Azetidine-2-carboxylateAzetidine derivativeContains a carboxylate group enhancing polarity
1-AcetylazetidineAzetidine derivativeFeatures an acetyl group providing distinct reactivity
3-MethylazetidineAzetidine derivativeContains a methyl substitution affecting sterics
  • Polymer Production :
    • The compound is also explored for its role in producing polymers with unique properties, leveraging its reactivity to form new materials .

Mechanism of Action

The mechanism of action of 2-(Cyclobutylmethyl)azetidine hydrochloride is primarily driven by the ring strain of the azetidine ring. This strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Comparison with Similar Azetidine Derivatives

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Properties Potential Applications
2-(Cyclobutylmethyl)azetidine HCl C₈H₁₆ClN Cyclobutylmethyl 161.67 High hydrophobicity, moderate solubility (HCl salt) Medicinal chemistry, CNS drug design
2-(Azetidin-3-yl)propan-2-ol HCl C₆H₁₄ClNO Propan-2-ol 151.64 Enhanced water solubility, chiral center Stereoselective drug synthesis
3-Methoxyazetidine HCl C₄H₁₀ClNO Methoxy 123.58 Moderate solubility, small substituent Building block for heterocycles
2-[1-(Aminomethyl)cyclobutyl]acetic acid HCl C₈H₁₅Cl₂NO₂ Aminomethyl cyclobutyl 228.12 Carboxylic acid functionality Life science research

Key Research Findings and Analysis

Substituent Effects on Solubility and Bioactivity
  • Cyclobutylmethyl Group : Introduces steric bulk and lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to smaller substituents like methoxy. The cyclobutyl group’s ring strain could also influence conformational preferences in target binding .
  • Propan-2-ol Substituent : The hydroxyl group in 2-(Azetidin-3-yl)propan-2-ol HCl increases polarity, enhancing solubility. Its chiral center enables enantioselective interactions in drug-receptor binding .
  • Methoxy Group : The methoxy substituent in 3-Methoxyazetidine HCl balances moderate solubility with minimal steric hindrance, making it a versatile intermediate for synthesizing larger heterocycles .
Pharmacological Implications

Azetidine derivatives are valued for their rigid, small-ring structures, which can enhance binding affinity and metabolic stability. For example:

  • 2-(Azetidin-3-yl)propan-2-ol HCl : Highlighted for applications in drug development requiring specific stereochemical configurations .
  • Dronedarone HCl (): A structurally complex benzofuran derivative with azetidine-related groups, approved as an antiarrhythmic agent.

Biological Activity

2-(Cyclobutylmethyl)azetidine hydrochloride, identified by the CAS number 2228376-45-0, is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. Its molecular formula is C8H15N·HCl, with a molecular weight of approximately 161.66 g/mol. The biological activity of this compound is primarily linked to its reactivity, which is influenced by the ring strain of the azetidine structure.

The biological activity of this compound is primarily driven by the inherent ring strain of the azetidine ring, which enhances its reactivity. This strain allows the compound to participate in various chemical reactions, making it a versatile intermediate in organic synthesis and a subject of interest in biological assays. The specific molecular targets and pathways involved in its action depend on the nature of the biological assays conducted.

Biological Assays and Applications

This compound has been employed in various biological assays aimed at evaluating its potential therapeutic effects. Key applications include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Pharmaceutical Development : The compound serves as a reference standard in pharmaceutical research, particularly in drug discovery and development processes.
  • Chemical Synthesis : It is utilized as a building block for synthesizing complex heterocyclic compounds, which are often essential in medicinal chemistry.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other nitrogen-containing heterocycles.

Compound NameStructure TypeUnique Features
Methyl Azetidine-2-carboxylate HydrochlorideAzetidine derivativeContains a carboxylate group enhancing polarity
1-AcetylazetidineAzetidine derivativeFeatures an acetyl group providing distinct reactivity
3-MethylazetidineAzetidine derivativeContains a methyl substitution affecting sterics

The presence of the cyclobutylmethyl group distinguishes this compound from other azetidine derivatives, potentially influencing its biological activity and chemical reactivity.

Q & A

Q. How do steric effects from the cyclobutylmethyl group impact the compound’s pharmacological profile?

  • Methodological Answer : Synthesize analogs with varying substituents (e.g., cyclopropylmethyl vs. cyclopentylmethyl) and compare pharmacokinetic properties (e.g., LogP, plasma protein binding) using LC-MS/MS. Quantitative structure-activity relationship (QSAR) models can quantify steric contributions, as applied in benzodiazepine derivative studies .

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